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molecular formula C4H5ClN2O2S B161204 1-methyl-1H-imidazole-4-sulfonyl chloride CAS No. 137049-00-4

1-methyl-1H-imidazole-4-sulfonyl chloride

Cat. No. B161204
M. Wt: 180.61 g/mol
InChI Key: KXUGUWTUFUWYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05356922

Procedure details

1-Methylimidazole (250 g, 3.05 mol) is added dropwise to chlorosulfuric acid (600 ml, 9.03 mol), in such a way that an internal temperature of 30° C. is not exceeded, without aspirating the hydrogen chloride formed. After addition is complete, the reaction mixture is stirred at 150° C. for 6 h. Thionyl chloride (340 ml, 4.66 mol) is added at 60° C. and the mixture is then heated at a bath temperature of 100° C. for 6 h. After cooling to room temperature, the viscous reaction mixture is poured onto sufficient ice such that that the end about 7.5 l of a water-ice mixture remains. The precipitate deposited is filtered off with suction and briefly sucked dry in air. It is then either dried in a thin layer in a vacuum drying oven at 50° C. and 15 torr, or it is preferably taken up using dichloromethane, dried over sodium sulfate and freed from solvent in vacuo. Yield: 176 g (32% of theory) of colorless crystals were obtained (melting point: 89°-90° C.). To remove the isomeric 5-imidazolesulfonic acid formed as a by-product from the mother liquor, the latter is largely concentrated in vacuo at 15 torr in a rotary evaporator. On addition of ethanol, an imidazolesulfonic acid mixture crystallizes out, which can be recrystallized from ethanol.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
340 mL
Type
reactant
Reaction Step Three
[Compound]
Name
water ice
Quantity
7.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[S:7]([Cl:11])(=O)(=[O:9])[OH:8].Cl.S(Cl)(Cl)=O>>[CH3:1][N:2]1[CH:6]=[C:5]([S:7]([Cl:11])(=[O:9])=[O:8])[N:4]=[CH:3]1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
600 mL
Type
reactant
Smiles
S(O)(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
340 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
water ice
Quantity
7.5 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 150° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that an internal temperature of 30° C.
CUSTOM
Type
CUSTOM
Details
formed
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then heated at a bath temperature of 100° C. for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate deposited is filtered off with suction
CUSTOM
Type
CUSTOM
Details
briefly sucked dry in air
CUSTOM
Type
CUSTOM
Details
either dried in a thin layer in a vacuum
CUSTOM
Type
CUSTOM
Details
drying oven at 50° C.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Yield: 176 g (32% of theory) of colorless crystals were obtained (melting point: 89°-90° C.)
CUSTOM
Type
CUSTOM
Details
To remove the isomeric 5-imidazolesulfonic acid
CUSTOM
Type
CUSTOM
Details
formed as a by-product from the mother liquor
CONCENTRATION
Type
CONCENTRATION
Details
the latter is largely concentrated in vacuo at 15 torr in a rotary evaporator
ADDITION
Type
ADDITION
Details
On addition of ethanol
CUSTOM
Type
CUSTOM
Details
an imidazolesulfonic acid mixture crystallizes out
CUSTOM
Type
CUSTOM
Details
which can be recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CN1C=NC(=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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